(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and an amine group, along with a phenylacetate moiety. It is a chiral molecule with specific stereochemistry, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate typically involves the cyclization of a suitable precursor. One common method is the cyclization of the side chain of amphetamine, which involves the formation of a propylamine structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process would be designed to maximize yield and purity while minimizing the production of unwanted by-products. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amine or phenyl groups, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives with altered stereochemistry.
Scientific Research Applications
(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it affects the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels of these chemicals in the brain . This action is mediated through the inhibition of the enzyme monoamine oxidase, which is responsible for the degradation of monoamines.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A related compound with similar structural features but different functional groups.
Amphetamine: Shares the phenyl group and amine structure but lacks the cyclopropane ring.
Phenylacetate Derivatives: Compounds with the phenylacetate moiety but different substituents on the cyclopropane ring.
Uniqueness
(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it valuable for studying stereochemical effects in chemical reactions and biological interactions.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-hydroxy-2-phenylacetic acid;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C8H8O3/c10-9-6-8(9)7-4-2-1-3-5-7;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8-9H,6,10H2;1-5,7,9H,(H,10,11)/t8-,9+;/m0./s1 |
InChI Key |
YWUYZEXLHKNJQT-OULXEKPRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.